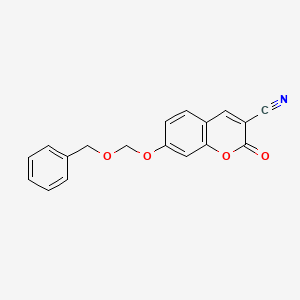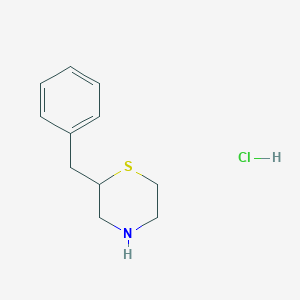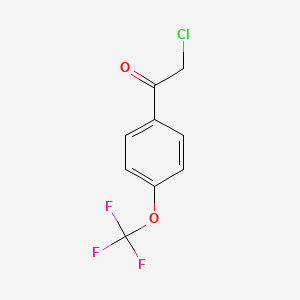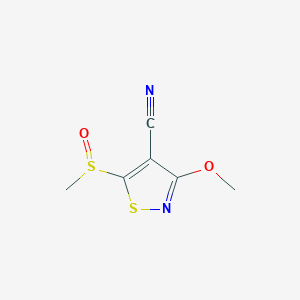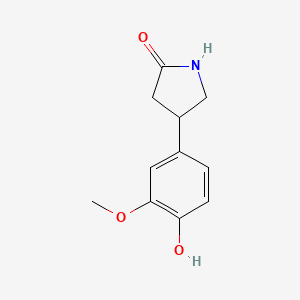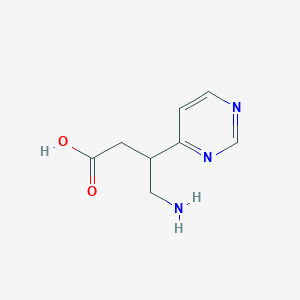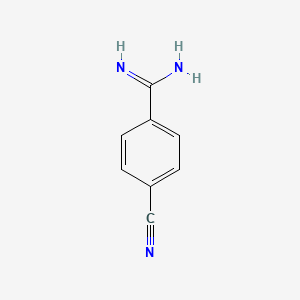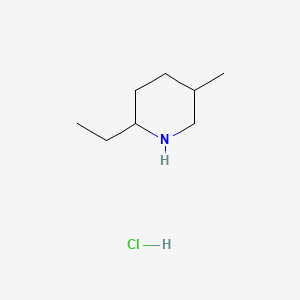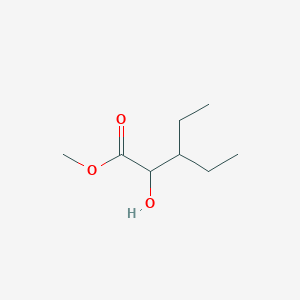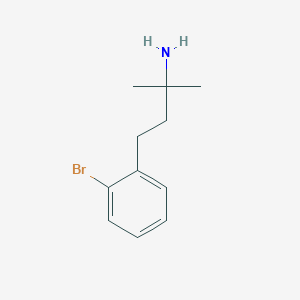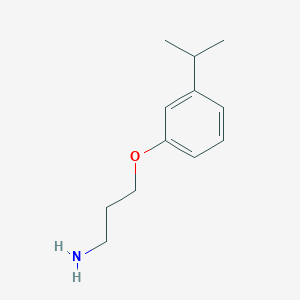
3-(3-Isopropylphenoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Isopropylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO. It is characterized by the presence of an isopropylphenoxy group attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylphenoxy)propan-1-amine typically involves the nucleophilic substitution reaction of 3-isopropylphenol with 3-chloropropan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Isopropylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or sulfonated derivatives.
Applications De Recherche Scientifique
3-(3-Isopropylphenoxy)propan-1-amine finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Isopropylphenoxy)propan-1-amine
- 3-(3-Methylphenoxy)propan-1-amine
- 3-(3-Ethylphenoxy)propan-1-amine
Uniqueness
3-(3-Isopropylphenoxy)propan-1-amine is unique due to the presence of the isopropyl group on the phenoxy ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
3-(3-propan-2-ylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)11-5-3-6-12(9-11)14-8-4-7-13/h3,5-6,9-10H,4,7-8,13H2,1-2H3 |
Clé InChI |
UTQMHQMSVLFMQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



